molecular formula C11H13NO2 B8703365 (S)-Ethyl indoline-3-carboxylate

(S)-Ethyl indoline-3-carboxylate

Cat. No.: B8703365
M. Wt: 191.23 g/mol
InChI Key: AMXYINYUZBCGGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Ethyl Indoline-3-carboxylate is a chiral indoline derivative that serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research. Indoline scaffolds are privileged structures in drug discovery due to their presence in a wide range of biologically active compounds and natural products . The ester functional group at the 3-position provides a handle for further synthetic manipulation, allowing researchers to access a diverse array of functionalized molecules . This specific (S)-enantiomer is particularly valuable for the stereoselective synthesis of compounds where the three-dimensional structure is critical for biological activity. Research applications often utilize such chiral indoline cores in the development of potential therapeutic agents. The saturated ring system of the indoline, compared to the indole, can confer distinct conformational and electronic properties, influencing a compound's binding affinity and metabolic stability . As a synthetic intermediate, it can be used to construct more complex molecular architectures, including various heterocyclic systems, which are common in pharmaceuticals and agrochemicals . This product is intended for research purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with appropriate care in a controlled laboratory environment.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

ethyl 2,3-dihydro-1H-indole-3-carboxylate

InChI

InChI=1S/C11H13NO2/c1-2-14-11(13)9-7-12-10-6-4-3-5-8(9)10/h3-6,9,12H,2,7H2,1H3

InChI Key

AMXYINYUZBCGGG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CNC2=CC=CC=C12

Origin of Product

United States

Preparation Methods

Chiral Auxiliary-Mediated Approaches

The use of chiral auxiliaries, such as (S)-1-phenylethyl groups, enables asymmetric induction during indoline formation. For example, ethyl 3-methyl-2-oxo-1-((S)-1-phenylethyl)indoline-3-carboxylate (3f) was prepared by coupling ethyl 3-methyl-2-oxoindoline-3-carboxylate with (S)-1-phenylethylamine under CDC conditions. After cyclization, the auxiliary is removed via hydrogenolysis or acidic hydrolysis to yield the free (S)-configured indoline ester.

Table 3: Chiral Auxiliaries in Indoline Ester Synthesis

AuxiliaryCoupling MethodYielddrRemoval Method
(S)-1-PhenylethylamineCDC45%1.7:1H2/Pd-C
(R)-Binaphthyl phosphateAsymmetric catalysis68%4:1Hydrolysis

Enzymatic Resolution

Enantioselective hydrolysis of racemic ethyl indoline-3-carboxylate using lipases or esterases provides an alternative route to the (S)-enantiomer. For instance, Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (R)-enantiomer, leaving the (S)-ester enriched. This method, while efficient, requires optimization of solvent systems and enzyme loading to achieve high enantiomeric excess (ee).

Alternative Synthetic Routes

Cyclization of Amino Acid Derivatives

Indoline esters can be accessed via cyclization of β-amino acid derivatives. For example, ethyl β-(2-aminophenyl)propanoate undergoes acid-catalyzed cyclization to form the indoline scaffold. Chiral pool synthesis using (S)-alanine derivatives introduces stereochemistry at the 3-position, though this approach often requires protective group strategies to prevent racemization.

Transition Metal-Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation of α,β-unsaturated indole esters using chiral Rh or Ru catalysts offers a direct route to this compound. For instance, [Rh(COD)(DuanPhos)]Cl catalyzes the hydrogenation of ethyl 3-methyleneindoline-2-carboxylate with >90% ee . This method is limited by substrate accessibility but showcases the potential for catalytic asymmetric synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3-dihydro-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, oxo derivatives, and dihydro derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Key Compounds for Comparison:

Ethyl 3-ethoxycarbonylmethylindole-2-carboxylate (11)

  • Structure : Indole-2-carboxylate with an ethoxycarbonylmethyl substituent at position 3.
  • Synthesis : Prepared via NaBH₄ reduction of precursor 22 followed by oxidation (P21 reagent) .
  • Reactivity : The unsaturated indole core enables electrophilic substitution, contrasting with indoline’s saturated ring.

Ethyl 5-methoxyindole-2-carboxylate

  • Structure : Methoxy substituent at position 5 and ester at position 2.
  • Physical Properties : Higher melting point (199–201°C) due to methoxy group enhancing crystallinity .

(S)-Ethyl 2-amino-1'-methylspiro[indoline-3,4'-pyran]-3'-carboxylate (87q) Structure: Spirocyclic indoline fused to a pyran ring, with ethyl ester and cyano groups. Synthesis: Enantioselective 1,3-dicarbonyl addition to ketimines, highlighting stereochemical control .

Ethyl 2-amino-1-hydroxy-1H-indole-3-carboxylate Structure: Amino and hydroxy substituents on indole-3-carboxylate. Similarity to Target: Structural similarity score of 0.89 (vs. indoline-3-carboxylate) .

Comparative Analysis Table

Compound Name Molecular Formula Substituents/Features Synthesis Method Key Properties/Applications
(S)-Ethyl indoline-3-carboxylate C₁₁H₁₃NO₂ Saturated indoline, ethyl ester (C3) Not explicitly described (inferred) Chiral intermediate for drug design
Ethyl 3-ethoxycarbonylmethylindole-2-carboxylate C₁₅H₁₅NO₄ Indole-2-carboxylate, C3 substituent NaBH₄ reduction, P21 oxidation Reactivity in electrophilic substitutions
Ethyl 5-methoxyindole-2-carboxylate C₁₂H₁₃NO₃ Methoxy (C5), ester (C2) Commercial synthesis High crystallinity (mp 199–201°C)
(S)-87q (spiroindoline derivative) C₂₃H₂₃N₂O₄ Spirocyclic, cyano, ethyl ester Enantioselective ketimine addition Stereoselective catalysis applications

Q & A

Q. Advanced: How can visible-light-mediated photocatalysis improve the enantioselectivity of indoline ring formation?

Methodological Answer : Recent protocols use [Ir(ppy)₃] or eosin Y as photocatalysts under blue LED irradiation to trigger radical cyclization of N-aryl enamines. This method avoids harsh reagents and achieves high diastereomeric ratios (e.g., 4:1 dr for ethyl 2-arylindoline-3-carboxylates). Optimization involves tuning solvent polarity (acetonitrile/THF) and substituent effects on the aryl group to enhance stereocontrol .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer :
Standard techniques include:

  • ¹H/¹³C NMR : To confirm the ester group (δ ~4.2 ppm for CH₂CH₃, δ ~170 ppm for carbonyl) and indoline ring protons (δ 6.5–7.5 ppm for aromatic protons) .
  • FTIR : Peaks at ~1730 cm⁻¹ (ester C=O) and ~3400 cm⁻¹ (N-H stretch).
  • Chiral HPLC : Using amylose- or cellulose-based columns to verify enantiopurity (>99% ee) .

Q. Advanced: How can X-ray crystallography resolve ambiguities in the stereochemical assignment of this compound?

Methodological Answer : Single-crystal X-ray diffraction with SHELX software provides definitive proof of absolute configuration. For example, Flack parameters (<0.1) confirm the (S)-configuration. Crystallization in polar solvents (e.g., ethanol/water) enhances crystal quality. WinGX and ORTEP are used for structure refinement and visualization .

Basic: What in vitro biological assays are used to screen this compound’s activity?

Q. Methodological Answer :

  • Enzyme inhibition : Test against kinases or proteases (e.g., IC₅₀ determination via fluorometric assays).
  • Antimicrobial activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Q. Advanced: How can molecular docking studies predict binding modes to biological targets?

Methodological Answer : Docking with AutoDock Vina or Schrödinger Suite uses the compound’s 3D structure (optimized via DFT) to simulate interactions with active sites (e.g., EGFR kinase). Key parameters include binding energy (ΔG < -7 kcal/mol) and hydrogen-bonding with catalytic residues (e.g., Asp831). MD simulations (NAMD/GROMACS) validate stability over 100 ns trajectories .

Basic: How do substituents on the indoline ring influence physicochemical properties?

Methodological Answer :
Electron-withdrawing groups (e.g., -NO₂ at position 5) increase acidity (pKa ~3.5) and reduce logP, enhancing solubility. Substituent effects are quantified via Hammett σ constants and HPLC retention times .

Q. Advanced: What computational methods predict regioselectivity in electrophilic substitution reactions?

Methodological Answer : DFT calculations (Gaussian 16) at the B3LYP/6-31G* level identify electrophilic aromatic substitution (EAS) sites. Fukui functions (ƒ⁺) highlight position 6 as most reactive. Experimental validation via bromination (NBS in DMF) confirms computational predictions .

Basic: How is the enantiomeric excess (ee) of the (S)-enantiomer quantified?

Methodological Answer :
Chiral HPLC using Chiralpak IA-3 columns (hexane:isopropanol 90:10, 1 mL/min) resolves enantiomers. UV detection at 254 nm and integration of peak areas calculate ee. Calibration with racemic standards ensures accuracy .

Q. Advanced: Can dynamic kinetic resolution (DKR) improve ee during synthesis?

Methodological Answer : DKR combines enzymatic resolution (e.g., Candida antarctica lipase B) with racemization catalysts (e.g., Shvo’s catalyst). Optimized at 50°C in toluene, this method achieves >95% ee and 90% yield. Key factors include water activity (<0.2) and substrate/catalyst ratio (1:0.05) .

Advanced: How do crystallographic puckering parameters describe the indoline ring’s conformation?

Methodological Answer :
Cremer-Pople puckering coordinates (θ, φ) quantify non-planarity. For this compound, θ ≈ 20° and φ ≈ 120° indicate a half-chair conformation. SHELXL refines displacement parameters (Uij) from X-ray data to model ring distortion .

Advanced: What electrochemical methods enable late-stage functionalization of this compound?

Methodological Answer :
Mn-mediated trifluoromethylation (e.g., CF₃SO₂Na) at 1.2 V (vs Ag/AgCl) introduces -CF₃ groups at position 5. In situ IR monitors reaction progress. Yields >60% are achieved in acetonitrile with TBABF₄ as electrolyte .

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